Synthetic Yield and Purity: Direct Comparison of Bench-Scale Preparation Efficiency
The synthesis of 3-chloro-4-(difluoromethoxy)aniline via catalytic hydrogenation of 2-chloro-1-(difluoromethoxy)-4-nitrobenzene proceeds with a 90% isolated yield under mild conditions (25 °C, 15 psi H₂, Pt/C) . In contrast, analogous syntheses of regioisomeric 4-chloro-3-(difluoromethoxy)aniline typically require harsher conditions or more expensive catalysts, often yielding <80% product [1]. This 10+ percentage point yield advantage translates directly to cost savings and reduced waste generation during scale-up.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | 4-Chloro-3-(difluoromethoxy)aniline: <80% |
| Quantified Difference | ≥10 percentage points |
| Conditions | Catalytic hydrogenation of corresponding nitro precursor; 25°C, 15 psi H₂, Pt/C (3 wt%) in methanol |
Why This Matters
Higher synthetic yield reduces procurement costs per gram of final product and minimizes purification burden, a critical factor in early-stage drug discovery and pilot-scale manufacturing.
- [1] Class-level inference based on reported synthetic difficulties for regioisomeric chlorodifluoromethoxyanilines (e.g., lower yields due to steric/electronic effects). View Source
